Chemical Properties, Structural Dynamics, and Synthetic Applications of 4-([1,1'-Biphenyl]-4-yl)butan-1-ol
Chemical Properties, Structural Dynamics, and Synthetic Applications of 4-([1,1'-Biphenyl]-4-yl)butan-1-ol
Executive Summary
In modern drug discovery and materials science, the architectural design of molecular linkers and lipophilic anchors is critical for determining a compound's pharmacokinetic and pharmacodynamic fate. 4-([1,1'-biphenyl]-4-yl)butan-1-ol (CAS: 34874-54-9) is a highly versatile amphiphilic building block. Featuring a rigid, highly lipophilic biphenyl core paired with a flexible, hydrophilic butanol tail, this molecule serves as an optimal intermediate for synthesizing matrix metalloproteinase (MMP) inhibitors, lipid modulators, and central nervous system (CNS) receptor ligands.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and step-by-step synthetic methodologies, grounded in field-proven chemical principles.
Physicochemical Profiling & Structural Logic
The utility of 4-([1,1'-biphenyl]-4-yl)butan-1-ol lies in the deliberate combination of its structural domains. In medicinal chemistry, every functional group must be justified by its contribution to target affinity or bioavailability.
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The Biphenyl Core: Provides a rigid, planar surface area that is highly effective at engaging in π−π stacking interactions. In biological targets, such as the S1' pocket of MMPs or the lipophilic binding sites of dopamine receptors, this core drives high-affinity hydrophobic anchoring [1].
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The Butyl Spacer: The 4-carbon aliphatic chain acts as a "Goldilocks" spacer. A shorter chain (e.g., ethyl) often introduces steric hindrance between the bulky biphenyl group and the target conjugation site. A longer chain (e.g., hexyl) introduces a high entropic penalty upon binding due to excessive degrees of freedom. The butyl chain optimally balances flexibility and reach [2].
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The Terminal Hydroxyl: Acts as a reactive nucleophile, allowing for seamless downstream functionalization (e.g., esterification, etherification, or oxidation to an aldehyde/carboxylic acid).
Quantitative Data Summary
The following table summarizes the core physicochemical properties that dictate the molecule's behavior, heavily influencing its compliance with Lipinski's Rule of Five[1][3].
| Property | Value | Causality / Pharmacokinetic Significance |
| CAS Number | 34874-54-9 | Standardized registry identifier for chemical tracking. |
| Molecular Formula | C16H18O | Dictates the exact mass and elemental composition. |
| Molecular Weight | 226.31 g/mol | Well below the 500 Da threshold, ensuring excellent baseline oral bioavailability. |
| Topological Polar Surface Area | 20.2 Ų | Highly lipophilic (< 90 Ų), making derivatives excellent candidates for Blood-Brain Barrier (BBB) penetration. |
| Rotatable Bonds | 5 | Provides sufficient conformational flexibility to navigate receptor channels without severe entropic penalties. |
| H-Bond Donors / Acceptors | 1 / 1 | The terminal hydroxyl provides a single, targeted site for hydrogen bonding or synthetic conjugation. |
Experimental Protocols: Synthesis & Characterization
To ensure high yield and regioselectivity, the synthesis of 4-([1,1'-biphenyl]-4-yl)butan-1-ol is best achieved via a Suzuki-Miyaura Cross-Coupling reaction, rather than relying on harsh Friedel-Crafts alkylation which can lead to polyalkylation and poor regiocontrol.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 4-([1,1'-biphenyl]-4-yl)butan-1-ol from 4-(4-bromophenyl)butan-1-ol and phenylboronic acid.
Step 1: Reagent Assembly & Degassing
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Charge a flame-dried Schlenk flask with 4-(4-bromophenyl)butan-1-ol (1.0 equiv) and phenylboronic acid (1.2 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.
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Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv) as the catalyst.
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Add a biphasic solvent system of Toluene and 2M aqueous Na2CO3 (3:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while Na2CO3 facilitates the critical transmetalation step in the catalytic cycle.
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Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes to prevent catalyst oxidation.
Step 2: Reaction Execution
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Heat the reaction mixture to 80°C under an argon atmosphere for 12 hours.
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Monitor reaction completion via TLC (Hexanes:EtOAc, 3:1), visualizing with UV light and KMnO4 stain (to detect the aliphatic alcohol).
Step 3: Workup & Extraction
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Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc) and deionized water.
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Separate the organic layer. Extract the aqueous layer twice more with EtOAc. Causality: Multiple extractions ensure maximum recovery of the highly lipophilic product.
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 4: Purification
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Purify the crude residue via silica gel flash chromatography, eluting with a gradient of Hexanes to 20% EtOAc in Hexanes.
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Isolate the product as a white solid/viscous oil. Verify purity via 1H-NMR (CDCl3): Look for the characteristic triplet at ~3.6 ppm (2H, -CH2-OH) and the multiplet integrating to 9 protons in the aromatic region (7.2–7.6 ppm).
Step-by-step Suzuki-Miyaura cross-coupling synthetic workflow.
Applications in Drug Development: CNS Receptor Ligands
The biphenyl-butyl structural motif is highly prized in neuropharmacology. A prominent case study involves the structural modification of anti-Parkinsonian agents, specifically dopamine D2/D3 receptor agonists.
Researchers have utilized biphenyl-butyl derivatives (such as converting the terminal alcohol into a leaving group to alkylate piperazine rings) to synthesize potent D-264 analogs [2].
Mechanistic Causality: The dopamine D3 receptor features an extended binding pocket. When a drug molecule is equipped with a biphenyl-butyl moiety:
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The butyl chain threads through the secondary recognition channel of the receptor.
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The biphenyl core acts as an anchor, engaging in robust π−π stacking with aromatic residues at the extracellular opening of the receptor.
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The high lipophilicity of the biphenyl group dramatically increases the molecule's ability to cross the Blood-Brain Barrier (BBB), a non-negotiable requirement for Parkinson's disease therapeutics [2].
Structure-activity relationship (SAR) logic for biphenyl-butyl derivatives.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required before downstream application.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Using an Electrospray Ionization (ESI) source in positive mode, the exact mass can be verified. While the parent ion [M+H]+ at m/z 227.14 is expected, aliphatic alcohols frequently undergo in-source fragmentation (loss of water), making the [M−H2O+H]+ peak at m/z 209.13 a critical diagnostic marker.
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High-Performance Liquid Chromatography (HPLC): Due to the highly non-polar biphenyl group, a reverse-phase C18 column should be utilized with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). The compound will elute late in the gradient due to its high lipophilicity (LogP ~ 4.5).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11970468, 4-(4-Biphenylyl)butanol." PubChem, [Link].
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Modi, Gyan, et al. "Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule." Journal of Medicinal Chemistry, U.S. National Library of Medicine, [Link].
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National Center for Advancing Translational Sciences (NCATS). "4-BIPHENYLBUTANOL - Inxight Drugs." Inxight Drugs Database, [Link].
